

3-Chloropyridazine-4-carboxylic acid structural analogs and derivatives

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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carboxylic acid

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An In-depth Technical Guide to **3-Chloropyridazine-4-carboxylic Acid**: Structural Analogs and Derivatives in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-chloropyridazine-4-carboxylic acid**, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, the strategic development of its structural analogs, and the resulting biological activities, with a particular focus on applications in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus, a 1,2-diazine ring, is a privileged scaffold in drug discovery. Its unique electronic properties, including its π -deficient nature and the presence of two adjacent nitrogen atoms, make it an attractive core for designing molecules with diverse pharmacological profiles. [1] The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, enhancing solubility and receptor interactions. [1] The chlorine substituent on the pyridazine ring is a versatile synthetic handle, allowing for a wide range of chemical modifications, which is crucial for developing structure-activity relationships (SAR). [2] This guide will focus specifically on **3-**

chloropyridazine-4-carboxylic acid and its derivatives, exploring their synthesis and therapeutic potential.

Synthesis of the 3-Chloropyridazine-4-carboxylic Acid Scaffold

The core scaffold, **3-chloropyridazine-4-carboxylic acid** (CAS No. 1023307-42-7), is a key starting material for the synthesis of a multitude of derivatives.^[3] While specific synthesis routes for this exact molecule are not extensively detailed in the provided literature, general methods for the synthesis of related chloropyridazines can be adapted. For instance, the synthesis of 3-chloropyridazine can be achieved by treating 3(2H)-pyridazinone with phosphorus oxychloride.^{[4][5]} A similar approach involving the chlorination of a corresponding pyridazinone precursor with a carboxylic acid or ester group at the 4-position would be a logical synthetic strategy.

The molecular formula of **3-chloropyridazine-4-carboxylic acid** is C5H3ClN2O2, and its molecular weight is 158.54.^[3] For laboratory use, it is typically stored under an inert atmosphere at 2-8°C.^[3]

Key Structural Analogs and Derivatives: A Focus on Anticancer Agents

The modification of the **3-chloropyridazine-4-carboxylic acid** core has led to the development of potent therapeutic agents, particularly in oncology. A prominent strategy involves the molecular hybridization of the chloropyridazine scaffold with other pharmacologically active moieties.^[1]

Chalcone Hybrids of Chloropyridazine

A recent study highlighted the design and synthesis of novel 4-chloropyridazinoxyphenyl conjugates, which demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting PARP-1 (Poly(ADP-ribose)polymerase-1).^[1] PARP-1 is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways.^[1]

The general synthetic approach for these hybrids involves a Claisen-Schmidt condensation. This reaction conjugates a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde intermediate with various substituted acetophenones.^[1] Although this example uses a 3,6-disubstituted pyridazine, the principles of derivatization are applicable to the 3-chloro-4-carboxylic acid core, where the carboxylic acid group can be converted to other functional groups to participate in similar coupling reactions.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these chloropyridazine derivatives is highly dependent on the nature and position of substituents. For instance, in a series of 4-chloropyridazinoxyphenyl-aromatic ketone hybrids, a derivative with a 3-acetamidobenzoyl substituent showed the best activity against the A375 melanoma cell line.^[1] Another compound with a 4-methylbenzoyl group exhibited superior potential against the HCT116 colon cancer cell line.^[1] This underscores the importance of systematic structural modifications to optimize biological activity.

The following table summarizes the anticancer activity of selected chloropyridazine hybrids.

Compound ID	R-Group on Ketone	Target Cell Line	Key Finding	Reference
3e	3-acetamidobenzoyl	A375 (Melanoma)	Best antitumor activity in this cell line	[1]
3b	4-methylbenzoyl	HCT116 (Colon)	Superior anticancer potential	[1]

Mechanism of Action: Apoptosis Induction

The anticancer effects of these compounds are linked to their ability to induce apoptosis (programmed cell death). This was confirmed by measuring the levels of key pro-apoptotic and anti-apoptotic proteins.^[1] Treatment with active compounds led to the upregulation of pro-apoptotic proteins like p53, BAX, caspase 3, and caspase 6, and the downregulation of anti-apoptotic proteins such as BCL-2.^[1]

The workflow for investigating the apoptotic pathway is visualized below.

Caption: Workflow for investigating apoptosis induction by chloropyridazine derivatives.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of **3-chloropyridazine-4-carboxylic acid** derivatives.

General Synthesis of Amide Derivatives

A common derivatization of the **3-chloropyridazine-4-carboxylic acid** core involves the formation of an amide bond with various amines. This can be achieved through standard peptide coupling procedures.

Objective: To synthesize an amide derivative of **3-chloropyridazine-4-carboxylic acid**.

Materials:

- **3-chloropyridazine-4-carboxylic acid**
- Substituted amine (R-NH₂)
- Coupling agent (e.g., HATU, HBTU)
- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)

Procedure:

- Dissolve **3-chloropyridazine-4-carboxylic acid** (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
- Add the substituted amine (1.2 equivalents) to the reaction mixture.

- Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired amide derivative.

The following diagram illustrates this general synthetic workflow.



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